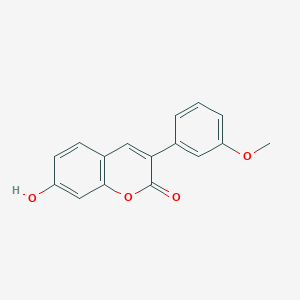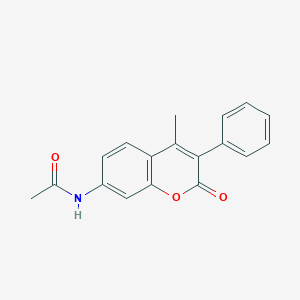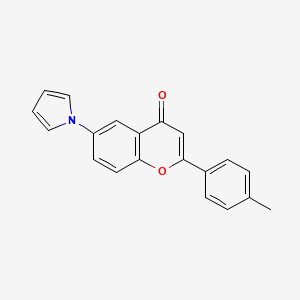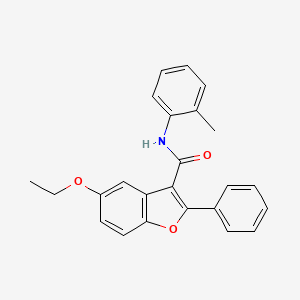
5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide (5-EPMPC) is a synthetic compound that has recently been studied for its potential applications in the field of scientific research. 5-EPMPC has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanism of action of various drugs.
科学的研究の応用
5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of these drugs. It has also been used in drug metabolism studies, as well as in the study of the pharmacokinetics and pharmacodynamics of various drugs.
作用機序
The mechanism of action of 5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is not yet fully understood. However, it is believed that this compound acts as an agonist at certain G protein-coupled receptors, which are involved in a variety of physiological processes. It is also believed that this compound binds to certain enzymes, which can then lead to the activation of certain signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of laboratory experiments. It has been found to have a wide range of effects, including the activation of certain G protein-coupled receptors, the inhibition of certain enzymes, and the modulation of certain signaling pathways. It has also been found to have anti-inflammatory, anti-cancer, and anti-oxidative properties.
実験室実験の利点と制限
The use of 5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Furthermore, it is relatively stable, and can be stored for long periods of time. However, it is important to note that this compound is a synthetic compound, and its long-term effects are not yet fully understood.
将来の方向性
There are several potential future directions for the use of 5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide in scientific research. One potential direction is the study of its effects on human physiology, as well as its potential applications in the treatment of various diseases. Additionally, further research could be done to further elucidate the mechanism of action of this compound, as well as to identify new potential uses for it. Finally, further research could be done to assess the long-term effects of this compound, as well as to identify any potential toxic effects.
合成法
The synthesis of 5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide has been extensively studied, and several methods have been developed. The most commonly used method involves the reaction of 4-methylphenylboronic acid and ethyl 2-phenylbenzofuran-3-carboxylate in the presence of a palladium catalyst. This reaction is carried out at a temperature of 80-90°C for a period of 8-12 hours. The product is then purified and isolated by column chromatography.
特性
IUPAC Name |
5-ethoxy-N-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-3-27-19-13-14-21-20(15-19)22(23(28-21)17-7-5-4-6-8-17)24(26)25-18-11-9-16(2)10-12-18/h4-15H,3H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJVMJXENFAJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![19-ethyl-18-hydroxy-6,8-dimethyl-15-oxa-3-thia-5,11-diazapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one](/img/structure/B6525065.png)
![9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6525069.png)

![(4Z)-4-[(4-methoxyphenyl)methylidene]-7-methyl-12-[2-(thiophen-2-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6525077.png)
![(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-2-methyl-11-(propan-2-yl)-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525083.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-11-[(thiophen-2-yl)methyl]-4,13-dioxa-11-azatricyclo[7.4.0.0^{3,7}]trideca-1(9),2,7-trien-6-one](/img/structure/B6525084.png)
![11-[(7-hydroxy-2-oxo-3-phenyl-2H-chromen-8-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525094.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-2-oxo-2H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525098.png)
![11-{[7-hydroxy-3-(2-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6525101.png)


![4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6525118.png)
![2-{[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6525119.png)
